molecular formula C12H12BrNS B13313710 [(2-Bromophenyl)methyl](thiophen-3-ylmethyl)amine

[(2-Bromophenyl)methyl](thiophen-3-ylmethyl)amine

Cat. No.: B13313710
M. Wt: 282.20 g/mol
InChI Key: COGCBSMSOZDSTB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H12BrNS It is a derivative of both bromobenzene and thiophene, featuring a bromophenyl group and a thiophen-3-ylmethyl group connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the following steps:

    Bromination of Benzylamine: Benzylamine is reacted with bromine to introduce a bromine atom at the ortho position, forming 2-bromobenzylamine.

    Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position to form thiophen-3-ylmethyl bromide.

    Nucleophilic Substitution: The 2-bromobenzylamine is then reacted with thiophen-3-ylmethyl bromide in the presence of a base, such as potassium carbonate, to form (2-Bromophenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethylamine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylmethylamine derivatives.

Scientific Research Applications

(2-Bromophenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene moiety can participate in sulfur-aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(bromomethyl)thiophene
  • 2-Bromo-3-methylthiophene
  • 2-(Bromomethyl)quinoline

Uniqueness

(2-Bromophenyl)methylamine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The combination of a bromophenyl group and a thiophen-3-ylmethyl group allows for versatile applications in different fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-1-thiophen-3-ylmethanamine

InChI

InChI=1S/C12H12BrNS/c13-12-4-2-1-3-11(12)8-14-7-10-5-6-15-9-10/h1-6,9,14H,7-8H2

InChI Key

COGCBSMSOZDSTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CSC=C2)Br

Origin of Product

United States

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